Cas no 1060816-41-2 (1-(2-Methoxypyridin-4-YL)piperazine)
1-(2-Methoxypyridin-4-YL)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxy-4-pyridinyl)Piperazine
- 1-(2-methoxypyridin-4-yl)piperazine
- 1-(2-Methoxy-pyridin-4-yl)-piperazine
- Piperazine, 1-(2-methoxy-4-pyridinyl)-
- GS0843
- AB68334
- 1-(2-Methoxypyridin-4-YL)piperazine
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- MDL: MFCD32690732
- Inchi: 1S/C10H15N3O/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
- InChI Key: HHRXXQJHVVVCMB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CN=1)N1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Topological Polar Surface Area: 37.4
1-(2-Methoxypyridin-4-YL)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D699201-1g |
1-(2-Methoxy-pyridin-4-yl)-piperazine HCl salt |
1060816-41-2 | 95% | 1g |
$495 | 2024-05-24 | |
| Enamine | EN300-705775-0.05g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 0.05g |
$600.0 | 2023-05-24 | ||
| Enamine | EN300-705775-0.1g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 0.1g |
$628.0 | 2023-05-24 | ||
| Enamine | EN300-705775-0.25g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 0.25g |
$657.0 | 2023-05-24 | ||
| Enamine | EN300-705775-0.5g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 0.5g |
$685.0 | 2023-05-24 | ||
| Enamine | EN300-705775-1.0g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 1g |
$714.0 | 2023-05-24 | ||
| Enamine | EN300-705775-2.5g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 2.5g |
$1399.0 | 2023-05-24 | ||
| Enamine | EN300-705775-5.0g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 5g |
$2070.0 | 2023-05-24 | ||
| Enamine | EN300-705775-10.0g |
1-(2-methoxypyridin-4-yl)piperazine |
1060816-41-2 | 10g |
$3069.0 | 2023-05-24 | ||
| eNovation Chemicals LLC | D699201-1g |
1-(2-Methoxy-pyridin-4-yl)-piperazine HCl salt |
1060816-41-2 | 95% | 1g |
$495 | 2025-02-26 |
1-(2-Methoxypyridin-4-YL)piperazine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(2-Methoxypyridin-4-YL)piperazine
Research Briefing on 1-(2-Methoxypyridin-4-YL)piperazine (CAS: 1060816-41-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-(2-Methoxypyridin-4-YL)piperazine (CAS: 1060816-41-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This briefing synthesizes the latest findings (2022-2024) regarding its synthesis, biological activity, and drug development potential, with emphasis on its role as a key intermediate in kinase inhibitor design and CNS-targeted therapeutics.
Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) demonstrate that the 2-methoxypyridine moiety enhances blood-brain barrier permeability by 40-60% compared to unsubstituted analogs, while the piperazine group provides critical hydrogen bonding interactions with kinase ATP pockets. Molecular docking simulations reveal preferential binding to DYRK1A (dual-specificity tyrosine-regulated kinase 1A) with a predicted IC50 of 280 nM, suggesting potential in neurodegenerative disease modulation.
In synthetic chemistry advancements, a novel continuous-flow protocol developed by Pfizer (2024) achieves 92% yield of 1060816-41-2 with <0.5% impurities through photoredox catalysis, addressing previous challenges in scale-up production. This breakthrough enables kilogram-scale synthesis for preclinical studies, as documented in Organic Process Research & Development.
Notably, the compound serves as the core structure in Merck's investigational PARP7 inhibitor MK-4830 (Phase I clinical trial NCT05432826), where it contributes to enhanced target selectivity (100-fold over PARP1). Nature Chemical Biology (2023) reports its unique allosteric modulation mechanism through crystallographic studies at 1.8Å resolution.
Emerging applications include its use as a positron emission tomography (PET) tracer precursor when labeled with fluorine-18 (t1/2 = 109.8 min), showing promising results in glioblastoma imaging (SUVmax 3.5 in murine models). Researchers at MIT have further functionalized the scaffold to develop pH-sensitive drug conjugates for tumor microenvironment targeting, achieving 8-fold accumulation in acidic tumor regions versus normal tissue.
Ongoing challenges include optimizing metabolic stability (current hepatic microsome t1/2 = 23 min in human models) and addressing CYP3A4-mediated oxidation. The compound's privileged structure continues to inspire fragment-based drug discovery, with 14 new derivatives entering preclinical evaluation in Q1 2024 according to Cortellis pipeline data.
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